4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline typically involves a multi-step process. One common method is the condensation reaction between dibromobiphenyl and aniline in the presence of potassium carbonate. The reaction proceeds as follows:
Step 1: Dibromobiphenyl is reacted with aniline in the presence of potassium carbonate to form an intermediate product.
Step 2: The intermediate product undergoes further condensation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:
Large-scale condensation reactions: Using industrial reactors to facilitate the condensation reactions.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of organic coatings, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with proteins and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzophenone: A simpler analog with similar functional groups.
4,4’'-Diaminobiphenyl: A related compound with fewer aromatic rings.
4,4’'-Diaminoterphenyl: Another related compound with an intermediate number of aromatic rings.
Uniqueness
4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline is unique due to its extended aromatic system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific redox characteristics and interactions with aromatic systems .
Properties
Molecular Formula |
C36H28N2 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline |
InChI |
InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2 |
InChI Key |
DUYKCJMMDVDAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N |
Origin of Product |
United States |
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